PROTAC PAPD5 degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C49H63N5O16 |

|---|---|

Molecular Weight |

978.0 g/mol |

IUPAC Name |

(6S)-9-[3-[3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]-10-methoxy-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |

InChI |

InChI=1S/C49H63N5O16/c1-31(2)38-26-32-27-42(41(63-3)28-34(32)39-29-40(55)35(49(61)62)30-53(38)39)70-13-5-11-51-43(56)10-14-64-16-18-66-20-22-68-24-25-69-23-21-67-19-17-65-15-12-50-36-7-4-6-33-45(36)48(60)54(47(33)59)37-8-9-44(57)52-46(37)58/h4,6-7,27-31,37-38,50H,5,8-26H2,1-3H3,(H,51,56)(H,61,62)(H,52,57,58)/t37?,38-/m0/s1 |

InChI Key |

QGTRQNSEBYBUPU-OALPUDEUSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Canonical SMILES |

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of PROTAC PAPD5 Degrader 1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PROTAC PAPD5 degrader 1, a novel proteolysis-targeting chimera with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of Poly(A) Polymerase D5 (PAPD5).

Core Mechanism of Action

This compound, identified as compound 12b, operates through the principles of targeted protein degradation. This heterobifunctional molecule is designed to simultaneously bind to the target protein, PAPD5, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to PAPD5, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of PAPD5, where a single molecule of the PROTAC can induce the degradation of multiple target protein molecules.

Recent research has identified that this compound utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to mediate the degradation of PAPD5. The molecule is a "PROTAC" modified dihydroquinolizinone (DHQ).

Quantitative Data Summary

This compound has been characterized by its inhibitory effects on Hepatitis A Virus (HAV) and Hepatitis B Virus (HBV), as well as its cytotoxic profile. The key quantitative metrics are summarized below.

| Parameter | Value | Cell Line | Condition |

| IC50 | 10.59 µM | Huh7 | Anti-HAV/HBV Activity |

| CC50 | > 50 µM | Huh7 | Cytotoxicity |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the degrader required to inhibit the viral activity by 50%. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for PAPD5 Degradation

This protocol is used to quantify the extent of PAPD5 degradation in cells treated with the PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against PAPD5.

-

Loading control primary antibody (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-PAPD5 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the percentage of PAPD5 degradation relative to the loading control.

The Role of PAPD5 in Telomere Biology and Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the non-canonical poly(A) polymerase PAPD5, its critical role in telomere biology, and its emergence as a key therapeutic target for a class of genetic diseases known as telomeropathies.

Executive Summary

Telomere integrity is fundamental to cellular health and longevity. The enzyme telomerase, which maintains telomere length, relies on a critical RNA component, TERC. The biogenesis and stability of TERC are tightly regulated. PAPD5 has been identified as a key antagonist in this process. It functions by adding a short chain of adenosines (oligoadenylation) to the 3' end of nascent TERC transcripts, marking them for degradation. In genetic disorders such as Dyskeratosis Congenita (DC), where TERC processing is already compromised due to mutations in other genes like PARN, the activity of PAPD5 becomes a critical driver of disease pathology. Consequently, inhibiting PAPD5 has emerged as a promising therapeutic strategy to restore TERC levels, reactivate telomerase, and ameliorate disease phenotypes.

The Molecular Axis of TERC Regulation: PAPD5 vs. PARN

The maturation of the telomerase RNA component (TERC) is a pivotal process for telomerase function. This biogenesis is primarily controlled by a delicate balance between two opposing enzymes: the poly(A)-specific ribonuclease (PARN) and the non-canonical poly(A) polymerase PAPD5.

-

PARN-mediated Maturation: After transcription, the nascent TERC precursor contains extra nucleotides at its 3' end. The exoribonuclease PARN is responsible for trimming these extensions, leading to the production of a stable, mature TERC molecule ready for assembly into the telomerase complex.[1][2]

-

PAPD5-mediated Degradation: PAPD5 counteracts this maturation process.[2][3] It recognizes and adds a short oligo(A) tail to the 3' end of TERC precursors.[1][4][5] This oligoadenylation serves as a degradation signal, targeting the TERC transcript for destruction by the RNA exosome complex.[1][3][6] This mechanism effectively reduces the available pool of mature TERC.[1]

This antagonistic relationship forms a critical control point in telomere maintenance.

PAPD5 in Telomere Biology Disorders (TBDs)

Telomere Biology Disorders (TBDs), including Dyskeratosis Congenita (DC), aplastic anemia, and pulmonary fibrosis, are often caused by mutations that impair telomerase function.[4][6] A significant number of these mutations affect TERC stability.[3][6]

In patients with mutations in genes like PARN or DKC1 (which encodes the TERC-stabilizing protein dyskerin), the maturation of TERC is severely hampered.[6][7] In this context, the degradative activity of PAPD5 is no longer balanced and becomes the primary driver of TERC depletion. This leads to:

-

Critically low levels of mature TERC.

-

Insufficient telomerase activity.[8]

-

Progressive telomere shortening in highly proliferative cells, particularly stem cells.[1][4]

-

Stem cell exhaustion, leading to bone marrow failure, pulmonary fibrosis, and other clinical manifestations of TBDs.[4][9]

Therapeutic Strategy: Inhibition of PAPD5

The central role of PAPD5 in degrading TERC makes it a compelling therapeutic target for TBDs. The therapeutic hypothesis is that by inhibiting PAPD5, the degradation of TERC precursors can be prevented, thereby shunting these molecules towards the maturation pathway, even in the presence of a compromised PARN or DKC1.[2][8]

Pharmacological inhibition of PAPD5 has been shown to:

-

Reverse TERC oligoadenylation.[1]

-

Increase the stability and steady-state levels of mature TERC.[8][10]

-

Restore telomerase activity specifically in TERT-expressing stem cells.[1]

-

Promote telomere elongation in cells from DC patients.[1][4]

Quantitative Data on PAPD5 Inhibition

Research has yielded significant quantitative data supporting PAPD5 as a viable drug target. Small molecule inhibitors, identified through high-throughput screening, have demonstrated efficacy in various models.

| Table 1: High-Throughput Screen for PAPD5 Inhibitors | |

| Parameter | Value |

| Compounds Screened | 100,055 |

| Initial Hits | 480 |

| Lead Compounds Identified | BCH001, RG7834 |

| Source:[1][2] |

| Table 2: Efficacy of PAPD5 Inhibitors in Disease Models | | | :--- | :--- | :--- | | Model System | Inhibitor | Observed Effect | | DKC1-mutant hESCs | RG7834 (5 µM) | Significant increase in TERC levels and restoration of hematopoietic development.[11][12] | | PARN-mutant patient iPSCs | BCH001 | Restored telomerase activity and telomere length.[1][4] | | PARN-deficient human HSPCs (in mice) | RG7834 (oral admin) | Rescued TERC 3' end maturation and telomere length in vivo.[4][5] | | DKC1 and PARN-depleted cells | RG7834 | Rescued TERC levels and restored correct telomerase localization.[6] | | Source:[1][4][5][6][11][12] | |

Key Experimental Protocols & Workflows

The investigation of PAPD5 function has relied on several key molecular biology techniques. Detailed below are the principles and workflows for these essential assays.

3' Rapid Amplification of cDNA Ends (3' RACE)

This technique is used to identify the 3' ends of RNA transcripts, making it ideal for analyzing TERC maturation and the effects of PAPD5-mediated oligoadenylation.

Protocol Outline:

-

RNA Isolation: Extract total RNA from the cells of interest.

-

RNA Ligation: Ligate a specific RNA adapter to the 3' hydroxyl group of all RNAs using T4 RNA ligase.

-

Reverse Transcription (RT): Synthesize the first strand of cDNA using a reverse transcriptase and a primer complementary to the RNA adapter.

-

PCR Amplification: Perform PCR using a forward primer specific to the TERC sequence and a reverse primer that targets the adapter sequence.

-

Analysis: Analyze the PCR products via gel electrophoresis and Sanger or next-generation sequencing to determine the exact 3' terminus of the TERC transcripts. The length of the PCR product will indicate the presence of mature, extended, or oligo(A)-tailed TERC species.[8][13]

Telomere Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity in cell extracts.

Protocol Outline:

-

Lysate Preparation: Prepare a cell extract under conditions that preserve telomerase activity.

-

Telomerase Extension: Incubate the cell lysate with a synthetic DNA substrate primer (TS primer). If active telomerase is present, it will add telomeric repeats (GGTTAG) to the 3' end of the primer.

-

PCR Amplification: Amplify the extended products via PCR using the TS primer and a reverse primer (ACX) that is complementary to the telomeric repeats.

-

Detection: Separate the PCR products on a polyacrylamide gel. A characteristic ladder of bands, with each band separated by 6 base pairs (the length of one telomeric repeat), indicates positive telomerase activity. The intensity of the ladder corresponds to the level of activity.[10][13]

Telomere Length Analysis via Southern Blot

This classic technique provides an average telomere length for a population of cells.

Protocol Outline:

-

Genomic DNA Isolation: Extract high-molecular-weight genomic DNA.

-

Restriction Digest: Digest the DNA with a restriction enzyme (e.g., HinfI/RsaI) that cuts frequently in the genome but not within the telomeric repeat sequences. This excises the terminal restriction fragments (TRFs).

-

Gel Electrophoresis: Separate the digested DNA fragments by size on a large agarose gel.

-

Southern Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled probe (e.g., radioactive or chemiluminescent) that is complementary to the telomeric repeat sequence (e.g., (CCCTAA)n).

-

Detection & Analysis: Visualize the probe signal. The result is a smear of signal, as telomeres have heterogeneous lengths. The average telomere length is determined by analyzing the densitometric profile of the smear relative to a DNA size ladder.[10]

Conclusion and Future Perspectives

PAPD5 has been unequivocally established as a central regulator of TERC stability and, by extension, a critical factor in telomere maintenance. Its role as a driver of pathology in telomeropathies has paved the way for a novel therapeutic approach. The development of small molecule inhibitors like RG7834 and BCH001 represents a first-in-class opportunity to treat these devastating diseases by targeting a specific RNA biogenesis pathway.[1]

Future research will focus on:

-

Clinical Translation: Advancing PAPD5 inhibitors into clinical trials for patients with DC and other TBDs.[2]

-

Broadening Applications: Investigating the efficacy of PAPD5 inhibition in other conditions associated with telomere shortening, including idiopathic pulmonary fibrosis and potentially aspects of cellular aging.[2][5]

-

Safety and Specificity: Long-term in vivo studies to confirm the safety and specificity of PAPD5 inhibition, ensuring that other essential RNA processing pathways are not adversely affected.[1]

The targeted manipulation of PAPD5 activity holds immense promise, offering a potential mechanism-based treatment for diseases that currently have no curative options.[14]

References

- 1. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. ashpublications.org [ashpublications.org]

- 4. synthego.com [synthego.com]

- 5. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. JCI - Posttranscriptional manipulation of TERC reverses molecular hallmarks of telomere disease [jci.org]

- 9. Posttranscriptional modulation of TERC by PAPD5 inhibition rescues hematopoietic development in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Discovery and Synthesis of PROTAC PAPD5 Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC PAPD5 degrader 1, also known as compound 12b. This novel proteolysis-targeting chimera has demonstrated potential as an antiviral agent by targeting the host protein PAPD5 for degradation.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PAPD5 (Poly(A) Polymerase D5), along with its homolog PAPD7, has been identified as a crucial host factor for the replication of certain viruses, including Hepatitis A Virus (HAV) and Hepatitis B Virus (HBV). These enzymes stabilize viral RNA transcripts. Therefore, targeting PAPD5 for degradation presents a promising antiviral strategy. This compound (compound 12b) was developed from the known PAPD5/7 inhibitor RG7834 to not only inhibit PAPD5's enzymatic activity but also to induce its degradation.

Quantitative Data

The following tables summarize the reported quantitative data for this compound (compound 12b).

| Compound | Target | Assay | Cell Line | IC50 | Reference |

| This compound (12b) | HAV | Reporter Virus Inhibition | - | 277 nM | [1] |

| This compound (12b) | HBV | HBsAg and HBV mRNA reduction | Huh7 | 10.59 µM | [2][3] |

| This compound (12b) | - | Cytotoxicity | Huh7 | > 50 µM | [2][3] |

Table 1: Inhibitory Activity of this compound

| Compound | Target Protein | Degradation Concentration (DC50) | Maximum Degradation (Dmax) | Reference |

| This compound (12b) | PAPD5 | Not Reported | Not Reported | [1] |

Table 2: Degradation Efficiency of this compound

Note: While the primary research demonstrates the degradation of PAPD5 via Western blot, specific DC50 and Dmax values have not been reported in the available literature.[1]

Experimental Protocols

Synthesis of this compound (Compound 12b)

The synthesis of this compound (compound 12b) is based on the modification of the PAPD5/7 inhibitor RG7834. The following is a general outline of the synthetic procedure as described in the literature.[1]

Starting Materials:

-

RG7834 derivative with a suitable functional group for linker attachment.

-

A linker with a terminal amine group.

-

Pomalidomide, the E3 ligase ligand.

General Synthetic Scheme:

-

Linker Attachment to RG7834: The RG7834 derivative is coupled with a bifunctional linker. This reaction typically involves the formation of an amide or ether bond.

-

Coupling with Pomalidomide: The free end of the linker, now attached to the RG7834 moiety, is then coupled to pomalidomide. This is often achieved through an amide bond formation.

-

Purification: The final PROTAC molecule is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

A detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and characterization data can be found in the primary publication by Li et al.[1]

Biological Assays

-

Cell Seeding: Plate cells (e.g., Huh7) in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Virus Infection: Infect the cells with a reporter HAV (e.g., expressing luciferase).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the compound concentration.

-

Cell Culture: Culture HBV-producing cells (e.g., Huh7) in appropriate media.

-

Compound Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the cells for a specified time (e.g., 48-72 hours).

-

Sample Collection:

-

For mRNA analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure HBV mRNA levels.

-

For HBsAg analysis: Collect the cell culture supernatant and quantify the amount of secreted HBsAg using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Determine the concentration-dependent reduction of HBV mRNA and HBsAg.

-

Cell Treatment: Treat cells (e.g., Huh7) with this compound at various concentrations and for different time points. A proteasome inhibitor (e.g., MG132) should be used as a control to confirm proteasome-dependent degradation.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for PAPD5.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to assess the level of PAPD5 degradation relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathway

Caption: PAPD5/7-mediated stabilization of HBV RNA and its degradation by PROTAC 1.

Experimental Workflow

Caption: Discovery workflow for this compound.

Logical Relationship

Caption: Mechanism of action for this compound.

References

PAPD5 as a Therapeutic Target in Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(A) Polymerase D5 (PAPD5), also known as TENT4B, is a non-canonical poly(A) polymerase implicated in the post-transcriptional regulation of various RNA species. Emerging evidence highlights its critical role in cancer biology, primarily through its influence on telomere maintenance and the stability of key regulatory RNAs. PAPD5-mediated oligo-adenylation of the telomerase RNA component (TERC) marks it for degradation, thereby limiting telomerase activity. In many cancers, where telomerase is reactivated to ensure cellular immortality, PAPD5 presents a novel therapeutic target. Furthermore, PAPD5 has been shown to regulate the stability of other non-coding RNAs, including microRNAs, and the mRNA of the tumor suppressor TP53, further cementing its position as a pivotal player in cancer pathogenesis. This guide provides an in-depth overview of PAPD5's function in cancer, its potential as a therapeutic target, and methodologies for its investigation.

The Role of PAPD5 in Cancer Biology

PAPD5 is a key enzyme in RNA metabolism, catalyzing the addition of short oligo(A) tails to the 3' end of various RNA molecules. This process can have diverse functional consequences, including marking RNAs for degradation.

Regulation of Telomerase Activity

One of the most well-characterized functions of PAPD5 in the context of cancer is its role in regulating telomerase activity. Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus preventing their progressive shortening during cell division. While most somatic cells have low to no telomerase activity, approximately 90% of cancers exhibit its reactivation, a critical step for achieving replicative immortality.

PAPD5 contributes to the decay of the telomerase RNA component (TERC), an essential template for telomerase.[1][2] By adding a short oligo(A) tail to TERC, PAPD5 initiates its degradation by the exosome.[3] Consequently, inhibition of PAPD5 leads to increased TERC stability, enhanced telomerase activity, and telomere elongation.[1][2]

Modulation of Tumor Suppressor and OncomiR Stability

Beyond its role in telomere maintenance, PAPD5 influences the expression of key cancer-related genes. It has been reported that PAPD5 can polyadenylate the mRNA of the tumor suppressor TP53, thereby prolonging its half-life and promoting its translation.[3] This suggests a tumor-suppressive role for PAPD5 in certain contexts.

Conversely, PAPD5 has also been shown to target the oncomiR miR-21 for degradation by promoting its 3' adenylation and subsequent trimming.[3] Disruption of this pathway has been observed in a wide range of tumors.[4][5] The dual and context-dependent roles of PAPD5 in regulating both tumor suppressors and oncogenes underscore the complexity of its function in cancer.

PAPD5 Expression in Human Cancers

Analysis of data from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas indicates that PAPD5 is expressed across a wide range of cancer types.

Table 1: RNA Expression of PAPD5 in Various Cancer Types (TCGA)

| Cancer Type | Abbreviation | Median FPKM |

| Breast invasive carcinoma | BRCA | 15.2 |

| Lung adenocarcinoma | LUAD | 18.7 |

| Lung squamous cell carcinoma | LUSC | 20.1 |

| Colon adenocarcinoma | COAD | 16.5 |

| Prostate adenocarcinoma | PRAD | 12.9 |

| Stomach adenocarcinoma | STAD | 17.3 |

| Liver hepatocellular carcinoma | LIHC | 19.8 |

| Kidney renal clear cell carcinoma | KIRC | 14.1 |

| Head and Neck squamous cell carcinoma | HNSC | 16.8 |

| Bladder Urothelial Carcinoma | BLCA | 15.9 |

| Thyroid carcinoma | THCA | 13.5 |

Data is presented as median Fragments Per Kilobase of exon per Million reads (FPKM) and is an approximation derived from publicly available TCGA data. Actual values may vary based on the specific dataset and normalization methods used.[6][7]

Table 2: Immunohistochemistry-based Protein Expression of PAPD5 in Cancers

| Cancer Type | Percentage of Patients with High/Medium Staining |

| Colorectal cancer | High |

| Ovarian cancer | High |

| Endometrial cancer | High |

| Stomach cancer | High |

| Melanoma | High |

| Breast cancer | Moderate |

| Prostate cancer | Moderate |

| Cervical cancer | Moderate |

| Pancreatic cancer | Low to Moderate |

| Liver cancer | Low to Moderate |

Data summarized from the Human Protein Atlas. "High" and "Moderate" are qualitative descriptors based on the percentage of patient samples showing moderate to strong cytoplasmic and sometimes membranous staining.[8]

PAPD5 as a Therapeutic Target

The critical roles of PAPD5 in telomere maintenance and RNA stability make it an attractive target for cancer therapy. Inhibition of PAPD5 can lead to telomere shortening in cancer cells that are dependent on telomerase for survival.

Small Molecule Inhibitors of PAPD5

Several small molecule inhibitors of PAPD5 have been identified, with two prominent examples being BCH001 and RG7834.[1][2]

-

BCH001: Identified through a high-throughput screen, this quinoline derivative inhibits PAPD5 in the low micromolar range in vitro.[2]

-

RG7834: A dihydroquinolizinone compound, RG7834 is an orally bioavailable inhibitor of PAPD5.[2][9]

Table 3: Activity of PAPD5 Inhibitors

| Compound | Target | IC50 | Cell Line | Effect | Reference |

| BCH001 | PAPD5 | Low µM (in vitro) | iPSCs | Restores TERC levels and telomere length | [2] |

| RG7834 | PAPD5 | 2.8 nM (HBsAg) | dHepaRG | Potently inhibits HBV antigens and DNA | [10] |

| RG7834 | PAPD5 | Not specified | Leukemia cell lines | No significant change in viability at 1 µM | [2] |

Signaling Pathways and Experimental Workflows

PAPD5-Mediated RNA Degradation Pathway

Caption: PAPD5-mediated regulation of TERC, TP53 mRNA, and miR-21 stability.

Therapeutic Intervention with PAPD5 Inhibitors

Caption: Mechanism of action of PAPD5 inhibitors on telomere maintenance.

High-Throughput Screening (HTS) Workflow for PAPD5 Inhibitors

Caption: Luciferase-based HTS workflow for identifying PAPD5 inhibitors.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of PAPD5 inhibition on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the PAPD5 inhibitor (e.g., RG7834) in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if PAPD5 inhibition induces apoptosis in cancer cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the PAPD5 inhibitor at various concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6][14][15]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[16]

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of PAPD5 inhibitors in a subcutaneous tumor xenograft model.

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[7][17]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[18][19]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PAPD5 inhibitor (e.g., RG7834) via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.[9]

-

Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Future Directions and Conclusion

PAPD5 represents a promising and novel therapeutic target in oncology. Its role in telomere maintenance, a hallmark of cancer, provides a clear rationale for its inhibition. Furthermore, its involvement in the regulation of other cancer-associated RNAs, such as TP53 mRNA and miR-21, suggests that its therapeutic potential may extend beyond telomerase-dependent cancers.

Future research should focus on:

-

Elucidating the broader substrate scope of PAPD5 in different cancer types through transcriptomic and proteomic studies to understand the full spectrum of its downstream effects.

-

Investigating the interplay between PAPD5 and major cancer signaling pathways , such as PI3K/AKT and MAPK, to identify potential combination therapies.

-

Conducting comprehensive preclinical studies with PAPD5 inhibitors in a wider range of cancer models to determine their efficacy and identify predictive biomarkers of response.

-

Developing more potent and selective second-generation PAPD5 inhibitors to improve therapeutic outcomes and minimize off-target effects.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-Cancer Analysis of TCGA Data Revealed Promising Reference Genes for qPCR Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yeasenbio.com [yeasenbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 12. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LLC cells tumor xenograft model [protocols.io]

- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

The Role of PAPD5 in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(A) Polymerase D5 (PAPD5), also known as Terminal Uridylyl Transferase 7 (TUT7) or TENT4A, has emerged as a critical host factor in the replication of several viruses, most notably Hepatitis B Virus (HBV) and Hepatitis A Virus (HAV). This non-canonical poly(A) polymerase, along with its paralog PAPD7 (TUT4/TENT4B), plays a pivotal role in post-transcriptional regulation of viral RNAs. While essential for both HBV and HAV, the underlying mechanisms of PAPD5-mediated support differ significantly between these two viruses, offering distinct opportunities for therapeutic intervention. This technical guide provides an in-depth overview of the involvement of PAPD5 in HBV and HAV replication, detailing the molecular interactions, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated pathways and workflows.

PAPD5 and Hepatitis B Virus (HBV) Replication

Mechanism of Action

PAPD5 and PAPD7 are integral to the stability of HBV messenger RNAs (mRNAs).[1][2][3] These enzymes are recruited to the 3' end of viral transcripts through an interaction with the HBV post-transcriptional regulatory element (PRE).[4] A key component of this interaction is the host zinc-finger protein ZCCHC14, which recognizes the stem-loop alpha (SLα) structure within the PRE.[5][6] The ZCCHC14-PAPD5/7 complex then extends the poly(A) tails of HBV RNAs, a process that includes the incorporation of non-adenosine bases, which protects the viral transcripts from degradation by cellular deadenylases.[6] This stabilization is crucial for the efficient production of viral proteins, including the Hepatitis B surface antigen (HBsAg), and for the overall replication of the virus.[4][5] Inhibition of PAPD5/7 enzymatic activity leads to the destabilization and subsequent degradation of HBV RNAs, thereby reducing viral gene expression and replication.[1][7]

Signaling Pathway and Logical Relationship

The interaction between host factors and HBV RNA leading to its stabilization can be visualized as a sequential pathway.

References

- 1. pnas.org [pnas.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. UNC team discovers interactions vital for hepatitis A virus replication [pharmaceutical-technology.com]

The Ubiquitin-Proteasome System and PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ubiquitin-proteasome system (UPS) and the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanisms of this essential cellular machinery, explore how PROTACs harness it for targeted protein degradation, and provide detailed experimental protocols and quantitative data to support researchers in this exciting area of drug discovery.

The Ubiquitin-Proteasome System (UPS): The Cell's Protein Disposal Machinery

The ubiquitin-proteasome system is a highly regulated and essential pathway in eukaryotic cells responsible for the degradation of most intracellular proteins.[1][2] This process is critical for maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and eliminating misfolded or damaged proteins.[3][4] The UPS-mediated degradation of proteins is a two-step process: the tagging of the substrate protein with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.[5][6]

Components of the UPS

The key players in the UPS are:

-

Ubiquitin: A small, highly conserved 76-amino acid regulatory protein.[6]

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a high-energy thioester bond with the C-terminus of ubiquitin.[7][8]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[7][8]

-

E3 Ubiquitin Ligase: The substrate recognition component of the system. It binds to both the E2-ubiquiquitin complex and the specific protein substrate, catalyzing the transfer of ubiquitin to a lysine residue on the substrate.[7][8] There are hundreds of different E3 ligases, providing substrate specificity to the system.

-

The 26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[3][9] It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize the polyubiquitin chain and unfold the substrate.[3]

The Ubiquitination Cascade

The process of tagging a protein with ubiquitin involves a sequential enzymatic cascade:

-

Activation: An E1 enzyme activates a ubiquitin molecule in a process that requires ATP.[6]

-

Conjugation: The activated ubiquitin is then transferred to an E2 enzyme.[6]

-

Ligation: An E3 ligase recruits the E2-ubiquitin conjugate and a specific target protein, facilitating the transfer of ubiquitin to the target protein.[8] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[7]

PROTACs: Hijacking the UPS for Targeted Therapy

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality.[10][11] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely by hijacking the cell's own UPS.[11][12]

Structure and Mechanism of Action

A PROTAC molecule consists of three key components:[13]

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The mechanism of action of a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[14]

-

Ubiquitination: The formation of this ternary complex facilitates the E3 ligase-mediated transfer of ubiquitin from an E2 enzyme to the POI, leading to its polyubiquitination.[14]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[14]

-

Catalytic Cycle: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[12]

Advantages of PROTACs

PROTACs offer several advantages over traditional inhibitors:[10][12]

-

Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target proteins.[12]

-

Targeting the "Undruggable" Proteome: PROTACs do not need to bind to an active site to function, enabling the targeting of proteins that lack enzymatic activity, such as scaffolding proteins and transcription factors.[11][14]

-

Overcoming Drug Resistance: PROTACs can degrade mutated proteins that have developed resistance to traditional inhibitors.[]

-

Improved Selectivity: The requirement for the formation of a stable ternary complex can lead to enhanced selectivity compared to the individual ligands.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the UPS and the development and characterization of PROTACs.

In Vitro Ubiquitination Assay

This assay is used to determine if a protein of interest can be ubiquitinated in a controlled, cell-free environment.

Materials:

-

5X Ubiquitination Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP.

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme.

-

Recombinant or purified E3 ligase of interest.

-

Recombinant target protein.

-

Ubiquitin.

-

SDS-PAGE sample buffer.

Protocol:

-

Prepare a reaction mixture containing the following components in a microcentrifuge tube:

-

Recombinant E1 enzyme (e.g., 50-100 ng)

-

Recombinant E2 enzyme (e.g., 200-500 ng)

-

E3 ligase (e.g., 0.5-1 µg)

-

Target protein (e.g., 1-2 µg)

-

Ubiquitin (e.g., 5-10 µg)

-

4 µl of 5X Ubiquitination Buffer

-

Nuclease-free water to a final volume of 20 µl.

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.[12]

-

Stop the reaction by adding 20 µl of 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[12]

-

Analyze the samples by SDS-PAGE and Western blotting using antibodies against the target protein and ubiquitin to detect the formation of higher molecular weight ubiquitinated species.[12]

Western Blot for PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents.

-

PROTAC of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.

Materials:

-

Tagged POI (e.g., GST-tagged).

-

Tagged E3 ligase (e.g., His-tagged).

-

PROTAC of interest.

-

TR-FRET donor-labeled antibody against the POI tag (e.g., anti-GST-Tb).

-

TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., anti-His-d2).

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Protocol:

-

Prepare a solution of the tagged POI and the TR-FRET donor-labeled antibody in assay buffer and incubate for a specified time.

-

Prepare a solution of the tagged E3 ligase and the TR-FRET acceptor-labeled antibody in assay buffer and incubate.

-

In a microplate, add the POI/donor-antibody mix, the E3 ligase/acceptor-antibody mix, and a dilution series of the PROTAC.

-

Incubate the plate at room temperature for a specified time to allow for ternary complex formation.

-

Measure the TR-FRET signal on a compatible plate reader by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.[4][16]

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Proteasome Activity Assay Kit (containing a fluorogenic proteasome substrate, e.g., Suc-LLVY-AMC, a proteasome inhibitor, e.g., MG-132, and assay buffer).

-

Cell lysate.

-

Fluorometric microplate reader.

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

In a microplate, add the cell lysate to wells with and without the proteasome inhibitor MG-132.

-

Add the fluorogenic proteasome substrate to all wells.

-

Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals.[10]

-

The proteasome activity is calculated as the difference in fluorescence between the samples with and without the inhibitor.

Quantitative Data Presentation

PROTAC Degradation Efficiency

The efficiency of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values, which are determined from dose-response curves generated by Western blotting or other protein quantification methods.

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | HeLa | ~10-30 | >90 | [17] |

| dBET1 | BRD4 | 22Rv1 | <10 | >95 | [17] |

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [18] |

| ARV-471 | Estrogen Receptor | MCF7 | 2.5 | >90 | [14] |

| RC-3 | BTK | Mino | <10 | >85 | [19] |

PROTACs in Clinical Trials

Several PROTACs have advanced to clinical trials, demonstrating the therapeutic potential of this modality.

| Drug | Target | E3 Ligase Recruited | Company | Indication | Phase |

| Vepdegestrant (ARV-471) | Estrogen Receptor | CRBN | Arvinas/Pfizer | ER+/HER2- Breast Cancer | Phase 3 |

| BMS-986365 | Androgen Receptor | CRBN | Bristol Myers Squibb | Metastatic Castration-Resistant Prostate Cancer | Phase 1 |

| BGB-16673 | BTK | CRBN | BeiGene | B-cell Malignancies | Phase 1/2 |

| KT-474 | IRAK4 | CRBN | Kymera Therapeutics | Hidradenitis Suppurativa and Atopic Dermatitis | Phase 2 |

| NX-2127 | BTK | CRBN | Nurix Therapeutics | B-cell Malignancies | Phase 1 |

| Data compiled from publicly available clinical trial information as of late 2025.[8][][20] |

Conclusion

The ubiquitin-proteasome system is a fundamental cellular process that is now being effectively harnessed for therapeutic benefit through the innovative technology of PROTACs. This guide has provided a detailed overview of the core principles of the UPS and PROTAC-mediated protein degradation, along with practical experimental protocols and quantitative data to aid researchers in this field. The ability of PROTACs to target previously "undruggable" proteins and overcome drug resistance holds immense promise for the future of medicine, with several candidates already showing encouraging results in clinical trials. As our understanding of the intricate regulation of the UPS and the design principles of PROTACs continues to expand, we can anticipate the development of even more potent and selective targeted protein degraders for a wide range of diseases.

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitination assay [bio-protocol.org]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Structural and Functional Domains of PAPD5

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Poly(A) Polymerase D5 (PAPD5), also known as TENT4B, is a non-canonical poly(A) RNA polymerase that plays a critical role in RNA metabolism, including RNA surveillance, quality control, and turnover.[1][2] Unlike canonical poly(A) polymerases involved in mRNA maturation, PAPD5 is implicated in pathways that lead to the degradation of various RNA substrates, such as aberrant pre-ribosomal RNAs and histone mRNAs.[1][3] Structurally, PAPD5 possesses a core catalytic domain and a unique C-terminal region responsible for RNA binding, allowing it to function without an auxiliary RNA-binding protein cofactor.[1][3] Its activity is crucial for cellular homeostasis and has been co-opted by viruses like Hepatitis B Virus (HBV) to stabilize viral transcripts.[4][5][6] Furthermore, PAPD5 modulates the stability of the telomerase RNA component (TERC), making it a key regulator of telomerase activity.[7][8] These diverse functions position PAPD5 as a compelling therapeutic target for antiviral and anti-aging strategies, with several small-molecule inhibitors already under investigation.[7][8][9] This document provides a comprehensive overview of the structural domains, functional roles, and therapeutic targeting of PAPD5, supported by quantitative data and detailed experimental protocols.

Structural Domains of PAPD5

PAPD5 belongs to the superfamily of polymerase β-like nucleotidyl transferases.[1] Its structure is characterized by a conserved catalytic core and a distinct C-terminal region that confers its unique RNA-binding capabilities.

Catalytic and Central Domains

The catalytic activity of PAPD5 resides within its N-terminal and central domains, which share homology with other canonical and non-canonical poly(A) polymerases.[1] The catalytic domain contains conserved aspartate residues (D177, D179) that are essential for its nucleotidyltransferase activity.[1] Mutation of these residues to alanine completely abolishes the enzyme's ability to add nucleotides to an RNA substrate.[1][10] This core region is the binding site for small-molecule inhibitors, such as the dihydroquinolizinone class of compounds (e.g., RG7834), which competitively block the enzyme's function.[4][7]

C-terminal RNA-Binding Domain

A key feature distinguishing PAPD5 from its yeast homolog, Trf4p, is its ability to function without a separate RNA-binding protein cofactor.[1][3][11] This autonomy is conferred by its C-terminal domain, which contains a stretch of basic amino acids responsible for binding the RNA substrate.[1][3][11] Deletion of this C-terminal basic motif (amino acids 369-572) abrogates its RNA-binding ability.[2][12] This domain allows PAPD5 to recognize and bind a variety of RNA substrates for polyadenylation.

References

- 1. PAPD5, a noncanonical poly(A) polymerase with an unusual RNA-binding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PAPD5, a noncanonical poly(A) polymerase with an unusual RNA-binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule PAPD5 Inhibitors Restore Telomerase Activity in Patient Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are PAPD5 inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Substrates and Interacting Partners of PAPD5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(A) Polymerase D5 (PAPD5), also known as TENT4B or TRF4-2, is a non-canonical poly(A) polymerase that plays a crucial role in RNA surveillance and metabolism. Unlike the canonical poly(A) polymerases involved in mRNA maturation, PAPD5 adds short oligo(A) tails to a variety of RNA substrates, often marking them for degradation. This activity positions PAPD5 as a key regulator in numerous cellular processes, including the quality control of ribosomal RNA, the degradation of histone mRNAs, the maturation of the telomerase RNA component (TERC), and the turnover of microRNAs. Its involvement in critical pathways, including those hijacked by viruses such as Hepatitis B (HBV), has made it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the known substrates and interacting partners of PAPD5, detailing the experimental methodologies used for their identification and the signaling pathways in which they function.

Substrates of PAPD5

PAPD5 targets a diverse range of RNA molecules, influencing their stability and function. The following table summarizes the identified RNA substrates of PAPD5.

| RNA Substrate Category | Specific Substrate(s) | Cellular Process | References |

| Ribosomal RNA (rRNA) | Aberrant pre-rRNAs | RNA surveillance and quality control | [1][2][3] |

| Messenger RNA (mRNA) | Histone mRNAs | Regulation of histone protein levels, cell cycle control | [1][2] |

| Non-coding RNA (ncRNA) | Telomerase RNA component (TERC) | Telomere maintenance, cellular aging, and cancer | [4] |

| MicroRNA (miRNA) | miR-21 | Post-transcriptional gene regulation, oncogenesis | [5][6] |

| Viral RNA | Hepatitis B Virus (HBV) RNA | Viral replication and persistence | [7][8] |

Interacting Partners of PAPD5

PAPD5 functions in concert with a network of protein partners that modulate its activity and substrate specificity. The table below lists the known protein interactors of PAPD5.

| Interacting Partner | Function of Interaction | Cellular Process | References |

| PAPD7 (TENT4A) | Redundant function in HBV RNA stabilization | Viral replication | [7][8] |

| ZCCHC14 | Recruits PAPD5/7 to HBV RNA | Viral replication | [7][9] |

| PARN | Opposing activity in TERC and miR-21 processing (deadenylation) | RNA maturation and degradation | [4][5][6] |

| NPM1 | Interaction identified through BioGRID | Not fully characterized | [10] |

| PPAN | Interaction identified through BioGRID | Not fully characterized | [10] |

| RPL37A | Interaction identified through BioGRID | Not fully characterized | [10] |

| RPL8 | Interaction identified through BioGRID | Not fully characterized | [10] |

| ADARB1 | Interaction identified through BioGRID | Not fully characterized | [10] |

Quantitative Data

Understanding the enzymatic activity and binding affinities of PAPD5 is critical for designing targeted therapeutics. The following table summarizes available quantitative data.

| Parameter | Value | Substrate/Partner | Method | Reference |

| KM (RNA) | 1.1 ± 0.2 µM | A15 oligoribonucleotide | In vitro polyadenylation assay | [1] |

| kcat (RNA) | 0.04 ± 0.002 s-1 | A15 oligoribonucleotide | In vitro polyadenylation assay | [1] |

| KM (ATP) | 55 ± 8 µM | A15 oligoribonucleotide | In vitro polyadenylation assay | [1] |

| kcat (ATP) | 0.04 ± 0.002 s-1 | A15 oligoribonucleotide | In vitro polyadenylation assay | [1] |

| IC50 (AB-452) | 91 nM | Recombinant human PAPD5 | ATP depletion biochemical assay | [7] |

| IC50 (RG7834) | 79 nM | Recombinant human PAPD5 | ATP depletion biochemical assay | [7] |

Signaling Pathways and Logical Relationships

The diverse roles of PAPD5 are best understood by examining the signaling pathways in which it participates.

PAPD5-mediated Degradation of miR-21

PAPD5 plays a critical role in the turnover of the oncogenic microRNA, miR-21. By adding a short poly(A) tail to miR-21, PAPD5 marks it for degradation by the poly(A)-specific ribonuclease (PARN). This process helps to regulate the levels of miR-21 and its downstream targets.

References

- 1. PAPD5, a noncanonical poly(A) polymerase with an unusual RNA-binding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAPD5, a noncanonical poly(A) polymerase with an unusual RNA-binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. researchgate.net [researchgate.net]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. PAPD5 Result Summary | BioGRID [thebiogrid.org]

An In-depth Technical Guide to PROTAC PAPD5 Degrader 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Proteolysis Targeting Chimera (PROTAC) designed to degrade Poly(A) Polymerase D5 (PAPD5), designated as PROTAC PAPD5 degrader 1, also known as compound 12b. This molecule represents a significant development in the field of targeted protein degradation, particularly for antiviral therapies.

Core Concepts: PROTACs and PAPD5

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein of interest. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PAPD5 is a non-canonical poly(A) polymerase that has been implicated in the stabilization of viral mRNAs, including those of Hepatitis A Virus (HAV) and Hepatitis B Virus (HBV). By targeting PAPD5 for degradation, it is possible to destabilize these viral transcripts and inhibit viral replication.

Chemical Structure of this compound (Compound 12b)

This compound is a derivative of the known PAPD5/7 inhibitor, RG7834. The structure incorporates the RG7834 scaffold as the PAPD5-binding element, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.

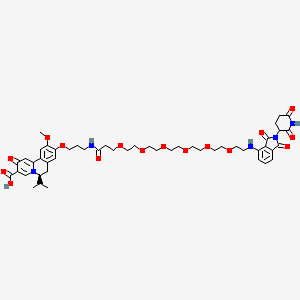

Full Chemical Name: (6S)-9-((1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-21-oxo-3,6,9,12,15,18-hexaoxa-22-azapentacosan-25-yl)oxy)-6-isopropyl-10-methoxy-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylic acid[1].

Molecular Formula: C₄₉H₆₃N₅O₁₆

(A visual representation of the chemical structure is shown below)

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Notes | Reference |

| HAV Reporter Virus IC₅₀ | 277 nM | in vitro | - | [1] |

| HBV Inhibition (HBsAg & mRNA reduction) | 10 - 20 µM | in vitro | Less potent against HBV compared to HAV. | [1] |

| Huh7 Cell Line IC₅₀ | 10.59 µM | Huh7 | - | [2][3] |

| Huh7 Cell Line CC₅₀ | > 50 µM | Huh7 | Indicates low cytotoxicity. | [2][3] |

Mechanism of Action

This compound selectively induces the degradation of PAPD5. Unlike its parent compound RG7834, which inhibits both PAPD5 and PAPD7, this PROTAC specifically degrades PAPD5 and not PAPD7[1]. The degradation process is mediated by the proteasome, as demonstrated by its prevention with the proteasome inhibitor epoxomicin[1]. The molecule works by forming a ternary complex between PAPD5, the degrader itself, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of PAPD5.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of the compound.

-

Cell Line: Huh7 cells.

-

Methodology:

-

Seed Huh7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the absorbance or luminescence according to the assay manufacturer's protocol.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Antiviral Activity Assay (Hepatitis A Virus)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against HAV.

-

System: An in vitro HAV reporter virus assay.

-

Methodology:

-

Plate susceptible host cells (e.g., Huh7) in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Infect the cells with an HAV reporter virus (e.g., expressing luciferase or another reporter gene) at a known multiplicity of infection (MOI).

-

Incubate the infected cells for a period sufficient for viral replication and reporter gene expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

-

Normalize the reporter activity to cell viability to account for any cytotoxic effects.

-

Calculate the IC₅₀ value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

-

PAPD5 Degradation Assay (Western Blot)

-

Objective: To confirm the degradation of PAPD5 protein.

-

Cell Line: A suitable cell line expressing PAPD5 (e.g., Huh7).

-

Methodology:

-

Seed cells in 6-well plates and grow to a suitable confluency.

-

Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.

-

For proteasome inhibition experiments, pre-treat a set of cells with a proteasome inhibitor like epoxomicin before adding the PROTAC.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for PAPD5. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of PAPD5 degradation relative to the loading control.

-

Conclusion

This compound (compound 12b) is a promising antiviral agent that functions by selectively inducing the proteasomal degradation of PAPD5. Its ability to inhibit both HAV and HBV highlights the potential of targeted protein degradation as a therapeutic strategy for viral infections. Further research and optimization of this and similar molecules could lead to the development of novel and effective antiviral drugs.

References

In Vitro Characterization of PROTAC PAPD5 Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC PAPD5 degrader 1, also identified as compound 12b. This novel heterobifunctional molecule is designed to induce the targeted degradation of Poly(A) Polymerase D5 (PAPD5) through the ubiquitin-proteasome system. By recruiting an E3 ubiquitin ligase, this PROTAC initiates the ubiquitination and subsequent degradation of PAPD5, a non-canonical poly(A) polymerase implicated in various cellular processes, including the regulation of viral RNA stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Core Concept: PROTAC-mediated Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate the degradation of a target protein of interest (POI).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite association forms a ternary complex, bringing the E3 ligase in close proximity to the POI, leading to the transfer of ubiquitin molecules to the target protein.[1] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell.[1]

Quantitative Data Summary

This compound (compound 12b) has demonstrated inhibitory activity against both Hepatitis A Virus (HAV) and Hepatitis B Virus (HBV) in vitro.[2][3] The key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell Line | Virus | Notes |

| IC50 | 277 nM | - | HAV reporter virus | - |

| IC50 | 10 - 20 µM | HepG2.2.15 | HBV | Based on the reduction of HBsAg and HBV mRNA levels.[2][3] |

| CC50 | > 50 µM | Huh7 | - | Indicates low cytotoxicity in this cell line. |

Signaling Pathway and Mechanism of Action

This compound operates by hijacking the cellular ubiquitin-proteasome system to selectively degrade PAPD5. The degradation of PAPD5 has been shown to be dependent on the proteasome, as treatment with a proteasome inhibitor, epoxomicin, prevents the degradation of the PAPD5 polypeptide.[2]

Experimental Workflows and Protocols

The in vitro characterization of a PROTAC degrader involves a series of assays to confirm its mechanism of action and quantify its efficacy. Below are generalized protocols for key experiments.

Experimental Workflow

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of the this compound.

Protocol:

-

Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Target Degradation Assay (Western Blot)

Objective: To quantify the degradation of PAPD5 protein following treatment with the PROTAC.

Protocol:

-

Cell Treatment: Seed HepG2.2.15 cells in a 6-well plate. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against PAPD5 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) for 1 hour at room temperature.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the extent of PAPD5 degradation relative to the loading control.

Confirmation of Proteasome-Dependence

Objective: To confirm that the degradation of PAPD5 is mediated by the proteasome.

Protocol:

-

Co-treatment: Treat cells with this compound in the presence and absence of a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin) for the optimal degradation time determined previously.

-

Western Blot Analysis: Perform a Western blot for PAPD5 as described in the protocol above.

-

Analysis: Compare the levels of PAPD5 in cells treated with the PROTAC alone versus cells co-treated with the proteasome inhibitor. A rescue of PAPD5 degradation in the presence of the inhibitor confirms proteasome-dependent degradation.[2]

Antiviral Activity Assay (HBV HBsAg ELISA)

Objective: To measure the inhibition of HBV antigen production.

Protocol:

-

Cell Treatment: Seed HepG2.2.15 cells in a 96-well plate and treat with a serial dilution of this compound.

-

Supernatant Collection: After 5 days of treatment, collect the cell culture supernatant.[3]

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for Hepatitis B surface antigen (HBsAg) according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve and calculate the IC50 value for the reduction of HBsAg.

Conclusion

This compound (compound 12b) is a promising molecule that induces the selective, proteasome-dependent degradation of PAPD5. This activity translates to the inhibition of Hepatitis A and B viruses in vitro. The methodologies outlined in this guide provide a framework for the in vitro characterization of this and other PROTAC molecules, enabling researchers to assess their efficacy and mechanism of action. Further studies to determine the DC50, Dmax, and binding affinities for the ternary complex components will provide a more complete understanding of its pharmacological profile.

References

- 1. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC modified dihydroquinolizinones (DHQs) that cause degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro – Baruch S. Blumberg Institute [blumberginstitute.org]

- 3. “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on PROTAC PAPD5 Degrader 1: A Technical Overview of Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on PROTAC PAPD5 degrader 1, also identified as compound 12b. This molecule represents a novel therapeutic strategy aimed at targeted protein degradation of Poly(A) Polymerase D5 (PAPD5), a host factor implicated in the lifecycle of certain viruses. This document summarizes the quantitative efficacy data, details the experimental protocols used in these foundational studies, and visualizes the key molecular mechanisms and experimental workflows.

Core Efficacy Data

The initial in vitro studies on this compound (compound 12b) have demonstrated its dual-action capability: inducing the degradation of PAPD5 and exhibiting antiviral activity. The primary findings are summarized below, comparing the PROTAC to its parent inhibitor, RG7834.

In Vitro Antiviral Activity

Compound 12b has shown varied efficacy against Hepatitis A Virus (HAV) and Hepatitis B Virus (HBV) in cell-based assays.

| Compound | Virus | Assay | Cell Line | IC50 (µM) | CC50 (µM) | Reference |

| This compound (12b) | HAV | Nano-luciferase Reporter Virus Assay | Huh7.5 | 0.277 | > 50 | [1] |

| This compound (12b) | HBV | HBsAg Reduction Assay | Huh7 | ~10-20 | > 50 | [1] |

| This compound (12b) | HBV | HBV mRNA Reduction Assay | Huh7 | ~10-20 | > 50 | [1] |

| RG7834 (Parent Inhibitor) | HAV | Nano-luciferase Reporter Virus Assay | Huh7.5 | Data not provided | > 50 | [1] |

| RG7834 (Parent Inhibitor) | HBV | HBsAg & mRNA Reduction Assays | Huh7 | Data not provided | > 50 | [1] |